N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide
Description
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide is a synthetic organic compound characterized by its unique cyclobutyl and furan moieties
Properties
IUPAC Name |
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-19-11-7-14(9-16,13(11,2)3)15-12(17)10-5-6-18-8-10/h5-6,8,11,16H,4,7,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLGMXTHRONCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CO)NC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and a suitable diene.
Introduction of the Hydroxymethyl Group: This step can be achieved via a hydroxymethylation reaction using formaldehyde and a base.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, often using ethanol and an acid catalyst.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of N-[3-ethoxy-1-(carboxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide.
Reduction: Formation of N-[3-ethoxy-1-(aminomethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of cyclobutyl and furan moieties with biological systems.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclobutyl and furan moieties can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-2-carboxamide
- N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]thiophene-3-carboxamide
Comparison:
- Structural Differences: The position of the carboxamide group and the nature of the heterocyclic ring (furan vs. thiophene) can significantly affect the compound’s properties.
- Unique Features: N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]furan-3-carboxamide is unique due to its specific combination of cyclobutyl and furan moieties, which can impart distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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